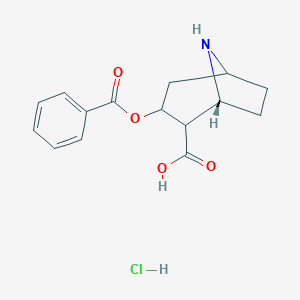

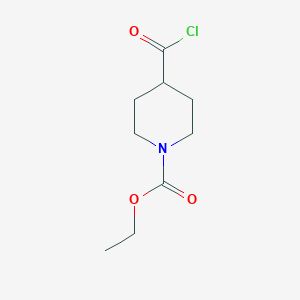

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

概要

説明

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a chemical compound of significant interest in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of a range of chemical compounds, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and related compounds often involves multi-step chemical processes including esterification, hydrogenation, and condensation reactions. For instance, Ethyl 4-piperidingcarboxylate, a closely related compound, can be synthesized from isonicotinic acid through esterification and hydrogenation with yields reaching up to 75% (Chen Ying-qi, 2007).

Molecular Structure Analysis

Detailed molecular structure analysis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives is often achieved through spectral studies and X-ray diffraction. Such studies reveal the conformation, bonding patterns, and crystal systems, providing insights into the compound's chemical behavior (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including carbonylation and aminolysis, reflecting its reactive nature and versatility as a chemical building block. These reactions are crucial for the synthesis of pharmacologically active molecules and other complex organic compounds.

Physical Properties Analysis

The physical properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate, such as melting points, boiling points, and solubility, are essential for its handling and application in chemical syntheses. These properties depend on the molecular structure and purity of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the formation of derivatives, are central to the application of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate in synthesis pathways. Its role as an intermediate in the formation of complex molecules highlights its importance in organic chemistry and drug development processes.

For detailed investigations and specific data on the synthesis, structure, reactions, and properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives, the cited references provide a comprehensive foundation (Chen Ying-qi, 2007); (A. D. Kumar et al., 2016).

科学的研究の応用

Anticancer Research Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has been explored in the context of anticancer research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from it showed promise as anticancer agents. This research involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which exhibited strong anticancer properties in vitro, suggesting their potential for further therapeutic exploration (Rehman et al., 2018).

Synthesis and Intermediate Applications The compound serves as an important intermediate in various synthetic processes. For instance, its derivative, Ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid through processes like esterification and hydrogenation, demonstrating its utility in synthetic chemistry (Chen Ying-qi, 2007). Additionally, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlights its role in the development of new pharmaceutical compounds (Andersen et al., 2013).

Chemical Synthesis Research Its applications extend to broader chemical synthesis research. For example, it played a role in the synthesis of various fullerene derivatives, showcasing its versatility in organic chemistry (Zhang et al., 2002). In another study, it was used in the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating its utility in the creation of novel compounds (Bekircan & Bektaş, 2008).

特性

IUPAC Name |

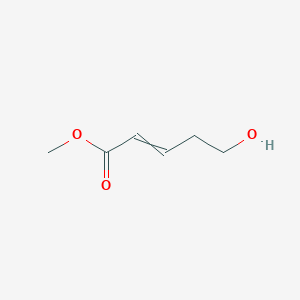

ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMXPXRMDHPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

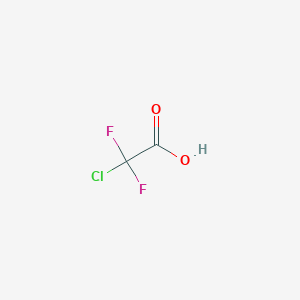

CCOC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。